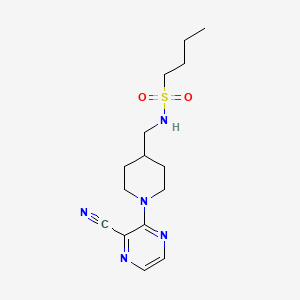

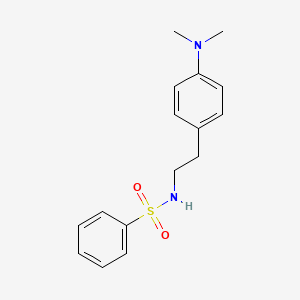

N-(4-(dimethylamino)phenethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

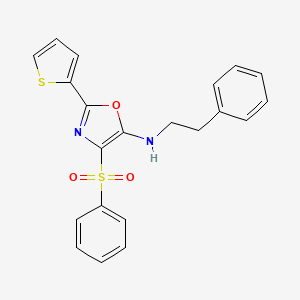

Compounds similar to N-(4-(dimethylamino)phenethyl)benzenesulfonamide have been synthesized and characterized for their enzyme inhibition properties. These compounds have shown inhibitory effects on various enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies have been performed to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Antimicrobial Activity

Several derivatives of benzenesulfonamide have been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some compounds exhibited significant antimicrobial activity, suggesting their potential use in treating infections (Ghorab et al., 2017).

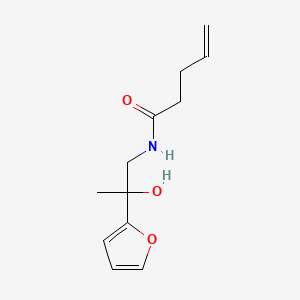

Antibacterial and α-Glucosidase Inhibition

Research has also focused on the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and their pharmacological analysis. These compounds have shown moderate to high activity against bacterial strains and significant inhibition of the α-glucosidase enzyme, which could have implications for diabetes treatment (Abbasi et al., 2016).

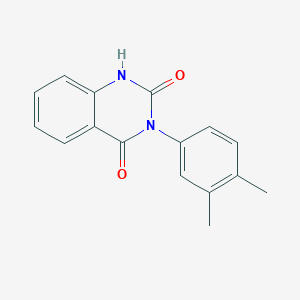

Anticancer and Radioprotective Agents

The utility of certain benzenesulfonamide derivatives in synthesizing novel quinolines has been explored, with some compounds demonstrating interesting cytotoxic activity against cancer cell lines and radioprotective activity in vivo. This highlights their potential as anticancer and radioprotective agents (Ghorab et al., 2008).

Antioxidant and Enzyme Inhibition

Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds have shown moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-(4-(dimethylamino)phenethyl)benzenesulfonamide, also known as N-{2-[4-(dimethylamino)phenyl]ethyl}benzenesulfonamide, is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

This compound acts as an inhibitor of CA IX . By inhibiting CA IX, it disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This disruption leads to a significant modification in pH within the tumor cells, affecting their survival and proliferation .

Pharmacokinetics

Cellular uptake studies on mda-mb-231 cell lines were carried out using hplc method on the active compounds .

Result of Action

The compound’s action results in a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)15-10-8-14(9-11-15)12-13-17-21(19,20)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJYOFFYKGXALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)